molecular formula C12H10ClNO B15068310 1-(2-Chloro-6-methylquinolin-3-yl)ethanone

1-(2-Chloro-6-methylquinolin-3-yl)ethanone

Cat. No.: B15068310
M. Wt: 219.66 g/mol
InChI Key: HLKLWBSKRYAKOI-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are nitrogen-containing heterocycles that have been extensively studied due to their wide range of biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone typically involves the reaction of 2-chloro-6-methylquinoline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in ethanol with triethylamine as a base.

Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .

Scientific Research Applications

1-(2-Chloro-6-methylquinolin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(2-Chloro-6-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-(2-chloro-6-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6H,1-2H3

InChI Key

HLKLWBSKRYAKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C

Origin of Product

United States

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